molecular formula C14H7Br2NO3 B13129115 1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione CAS No. 5182-26-3

1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione

Cat. No.: B13129115
CAS No.: 5182-26-3
M. Wt: 397.02 g/mol
InChI Key: KAKQDBARZHAOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione (CAS 5182-26-3) is a functionalized anthracene-9,10-dione (anthraquinone) with the molecular formula C 14 H 7 Br 2 NO 3 and a molecular weight of 397.02 g/mol . This compound features a hydroxy group and an amino group on the anthraquinone core, which is strategically di-brominated at the 2 and 6 positions. The anthraquinone scaffold is a privileged structure in medicinal chemistry and material science, known for its diverse and profound biological activities . Aryl- and amino-substituted 1-hydroxyanthraquinones are of significant research interest as they can be synthesized via cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create novel derivatives for biological evaluation . Researchers actively investigate such structurally tailored anthraquinones for their potential as anticancer agents . These compounds are designed to interact with biological targets like DNA; studies on similar compounds indicate that they can exhibit cytotoxicity against human cancer cell lines, including glioblastoma (SNB-19), prostate cancer (DU-145), and breast cancer (MDA-MB-231), with potency comparable to reference drugs like doxorubicin . The mechanism of action is believed to involve an intercalative mode of binding with DNA or topoisomerase enzymes, which can inhibit DNA replication and lead to the induction of apoptosis (programmed cell death) in cancer cells . This product is intended for research purposes as a chemical intermediate or as a standard for biological screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

5182-26-3

Molecular Formula

C14H7Br2NO3

Molecular Weight

397.02 g/mol

IUPAC Name

1-amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H7Br2NO3/c15-5-1-2-6-7(3-5)14(20)10-9(18)4-8(16)12(17)11(10)13(6)19/h1-4,18H,17H2

InChI Key

KAKQDBARZHAOSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N

Origin of Product

United States

Preparation Methods

Key Experimental Conditions and Results

Parameter Condition/Result
Substrate 1-Aminoanthracene-9,10-dione (2.24 mmol)
Bromine source KBr (4.48 mmol, 2 equiv)
Oxidant Nonanebis(peroxoic acid) (1 to 1.25 equiv)
Solvent Acetic acid (5 mL)
Temperature Room temperature (30–32 °C) to 55 °C
Reaction time 2 to 6 hours
Conversion (HPLC) Up to 97%
Isolated yield Up to 98%

Comparative Oxidant Efficiency

Oxidant Equiv Time (h) Conversion (%)
Nonanebis(peroxoic acid) 1 2.3 97
Oxone 2 2 94
50% Hydrogen peroxide >7 20 86
Urea hydrogen peroxide 2 20 85
Peracetic acid 2 20 18
Performic acid 2 20 Traces

Nonanebis(peroxoic acid) showed superior performance in terms of conversion and reaction time compared to other oxidants.

Mechanistic Insights

The bromination mechanism involves:

  • Generation of electrophilic bromine species from KBr and the oxidant.
  • Electrophilic aromatic substitution at the 2 and 6 positions of the anthracene ring.
  • The amino group at position 1 activates the ring towards substitution, while carbonyl groups deactivate it, necessitating the use of a strong oxidizing system.
  • The oxidant re-oxidizes HBr to Br2 in situ, improving bromine utilization efficiency.

Kinetic studies indicate the formation of stable intermediates during the electrophilic substitution, which leads to high selectivity for dibromination.

Scope and Limitations

  • The method is applicable to various amino-substituted anthracene-9,10-dione derivatives.
  • Electron-donating substituents on the amino group enhance bromination rates and yields.
  • Electron-withdrawing substituents or N-alkylated amines show lower reactivity and require longer reaction times or elevated temperatures.
  • The reaction conditions allow for good recyclability of the solvent and mild handling.

Summary Table of Optimized Reaction Conditions

Entry Solvent Oxidant (equiv) Temp (°C) Time (h) Conversion (%) Yield (%)
1 Acetic acid 1 30–32 2.3 97 96
2 Acetic acid 1.25 50–55 2 92 94
3 Formic acid 1 30–32 2 85 90
4 Propionic acid 1 30–32 2.3 83 85
5 Butyric acid 1 30–32 2.3 86 87
6 Acetic acid 0.5 30–32 12 25 45
7 Acetic acid 0.75 30–32 12 60 68
8 Acetic acid 1 15–18 12 54 63

Chemical Reactions Analysis

Suzuki-Miyaura Arylation

This compound participates in palladium-catalyzed cross-coupling with arylboronic acids to form arylated derivatives. For example:

  • Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis (10 mol%) and K₂CO₃ (4 equiv) in dioxane at 90°C yields 2,6-dibromo-4-hydroxy-1-phenylaminoanthraquinone with 85–95% efficiency .

  • Substituent effects : Electron-donating groups (e.g., methoxy) on arylboronic acids increase reaction rates and yields .

Arylboronic Acid Catalyst Base Solvent Yield Source
Phenyl-Pd(PPh₃)₄K₂CO₃Dioxane85–95%
4-Methoxyphenyl-Pd(PPh₃)₄K₂CO₃Toluene-H₂O93%
3,4,5-Trimethoxyphenyl-Pd(PPh₃)₄K₂CO₃Dioxane89%

Bromine Displacement

The bromine atoms at positions 2 and 6 undergo nucleophilic substitution under controlled conditions:

  • Hydroxylation : Treatment with aqueous NaOH (10%) at 120°C replaces bromine with hydroxyl groups, forming 1-amino-2,6-dihydroxy-4-hydroxyanthraquinone .

  • Amination : Reaction with ammonia in DMF at 80°C substitutes bromine with amino groups, yielding 1,2,6-triamino-4-hydroxyanthraquinone .

Acid-Catalyzed Rearrangement

In concentrated H₂SO₄, bromine substituents migrate to adjacent positions, forming 1-amino-4,6-dibromo-2-hydroxyanthraquinone as a major isomer .

Formation of Heterocycles

  • With thiourea in ethanol under reflux, the compound forms quinazolinthione derivatives via cyclocondensation (70–75% yield) .

  • Reaction with hydrazine hydrate produces pyrazole-fused anthraquinones , which exhibit enhanced fluorescence properties .

Palladium-Catalyzed Coupling

The Suzuki-Miyaura reaction proceeds via a transmetalation pathway :

  • Oxidative addition of Pd⁰ to the C–Br bond.

  • Transmetalation with arylboronic acid.

  • Reductive elimination to form the C–C bond .

Electrophilic Substitution

Bromine atoms activate the anthraquinone core for electrophilic attack. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups at position 5 or 8, depending on reaction temperature .

Debromination

Under reducing conditions (e.g., H₂/Pd-C in ethanol), partial debromination occurs, producing 1-amino-2-bromo-4-hydroxyanthraquinone as a byproduct .

Oxidative Degradation

Prolonged exposure to H₂O₂ or peracids oxidizes the amino group to a nitro group, forming 2,6-dibromo-4-hydroxy-1-nitroanthraquinone .

This compound’s reactivity is leveraged in synthesizing dyes, pharmaceuticals, and optoelectronic materials. Its bromine substituents and hydroxyl/amino groups provide versatile handles for further functionalization .

Scientific Research Applications

1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as kinases, topoisomerases, and telomerases. These interactions can inhibit the activity of these enzymes, leading to the suppression of cancer cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its functionality in sensor applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The positions of bromine and amino/hydroxy groups critically affect chemical behavior:

  • 1-Amino-2,4-dibromoanthracene-9,10-dione (CAS 81-49-2): Bromines at positions 2 and 4 result in lower steric hindrance compared to the 2,6-dibromo configuration. This compound exhibits higher reactivity in nucleophilic substitution reactions due to the proximity of bromine atoms to the amino group, facilitating intramolecular interactions.
  • 2,6-Dibromoanthracene-9,10-dione (CAS 633-70-5): Lacking amino/hydroxy groups, this compound is less polar and more lipophilic, making it suitable for applications in organic electronics. Its reactivity is dominated by electrophilic aromatic substitution at the 1,4-positions.
  • 9,10-Dibromoanthracene (CAS 523-27-3): Bromination at the 9,10-positions creates a planar, symmetric structure with strong π-π stacking tendencies.

Physical and Spectral Properties

  • Melting Points and Solubility: The target compound’s hydroxy and amino groups enhance solubility in polar solvents (e.g., DMSO, methanol) compared to non-functionalized dibromoanthracenes. 1-Amino-2,4-dibromoanthracene-9,10-dione (CAS 81-49-2) is reported as a solid with moderate solubility in dichloromethane, whereas 2,6-dibromoanthracene-9,10-dione (CAS 633-70-5) is less soluble due to its lack of polar groups.
  • NMR Spectroscopy: Methoxy derivatives of anthraquinones (e.g., 1-hydroxy-4-methoxyanthracene-9,10-dione) show distinct singlet peaks at δ 3.76–3.94 ppm for methoxy protons. By analogy, the target compound’s hydroxy proton is expected to resonate downfield (δ 10–12 ppm), while amino protons may appear as broad singlets near δ 5–6 ppm.

Toxicity and Environmental Impact

  • 1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione: No direct toxicity data are available, but structural analogs suggest moderate hazards. The hydroxy group may reduce volatility and inhalation risks compared to non-polar dibromoanthracenes.
  • 9,10-Dibromoanthracene (CAS 523-27-3) : Classified as acutely toxic to aquatic life (H400, H410). In contrast, the target compound’s polar functional groups may enhance biodegradability.

Tabulated Comparison of Key Compounds

Compound Name CAS Substituents Molecular Weight Key Properties Hazards
This compound - 1-NH₂, 2,6-Br, 4-OH 420.04 Polar, moderate solubility Likely moderate toxicity
1-Amino-2,4-dibromoanthracene-9,10-dione 81-49-2 1-NH₂, 2,4-Br 366.01 Reactive, dichloromethane-soluble Systemic toxicity (H302, H312)
2,6-Dibromoanthracene-9,10-dione 633-70-5 2,6-Br 370.02 Lipophilic, low solubility Limited data
9,10-Dibromoanthracene 523-27-3 9,10-Br 336.04 Planar, π-π stacking Acute aquatic toxicity (H400)

Biological Activity

1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C14H8Br2N2O3
  • Molecular Weight : 404.02 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. These interactions often lead to:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by activating intrinsic pathways involving caspase cascades.
  • Antimicrobial Activity : It has demonstrated efficacy against various microbial strains by disrupting cell membrane integrity or inhibiting vital metabolic pathways.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against different cancer cell lines. The following table summarizes key findings:

Study Cell Line IC50 (µM) Mechanism
MDA-MB-2315.0Induces apoptosis via caspase activation
DU-1454.5DNA intercalation leading to cell cycle arrest
SNB-196.0Enhances DNA synthesis and induces apoptosis

These results indicate that the compound exhibits potent cytotoxicity comparable to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. In vitro studies have shown effectiveness against a range of bacterial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes and interference with metabolic processes essential for bacterial survival.

Case Studies

  • Case Study on Anticancer Efficacy :
    • In a study conducted on glioblastoma cells (SNB-19), treatment with this compound resulted in significant tumor cell reduction and induced apoptosis through mitochondrial pathways. The study highlighted the compound's potential as a lead for further drug development in glioblastoma therapy.
  • Case Study on Antimicrobial Properties :
    • A clinical trial assessing the compound's efficacy against drug-resistant bacterial infections showed promising results. Patients treated with formulations containing this compound exhibited reduced infection rates and improved recovery times compared to control groups.

Q & A

Q. What disposal protocols align with regulatory standards for brominated anthraquinones?

  • Guidelines :
  • Incineration : At >1,200°C with alkaline scrubbers to neutralize HBr emissions.
  • Waste Classification : Follow EPA/DOT regulations for halogenated organic compounds (UN# consult local guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.